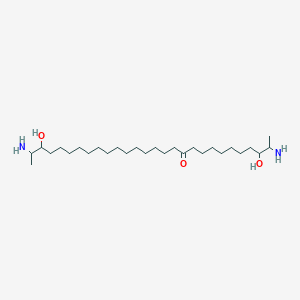
Rhizochalinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhizochalinin is a unique two-headed sphingolipid compound isolated from the marine sponge Rhizochalina incrustata. It has garnered significant attention due to its potent antileukemic and anticancer properties. The compound is characterized by its distinctive structure, which includes two polar head groups, making it a bipolar lipid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhizochalinin is typically extracted from the marine sponge Rhizochalina incrustata. The extraction process involves the use of ethanol, followed by concentration and chromatographic separation. The compound is then hydrolyzed using hydrochloric acid in methanol, and further purified using silica-gel and Sephadex LH-20 chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its extraction and purification from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods.
Chemical Reactions Analysis
Types of Reactions
Rhizochalinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and therapeutic potential .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and trifluoroacetic acid are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 18-hydroxy- and 18-amino-rhizochalinin, which have shown enhanced anticancer properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationships of sphingolipids.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Demonstrated significant anticancer activity, particularly against prostate cancer and glioblastoma
Mechanism of Action
Rhizochalinin exerts its effects through multiple mechanisms:
Apoptosis Induction: Promotes programmed cell death in cancer cells by activating caspases.
Autophagy Inhibition: Inhibits the autophagy pathway, leading to the accumulation of damaged cellular components and cell death.
Signal Pathway Modulation: Downregulates the expression of androgen receptor variants and inhibits the Akt pathway.
Comparison with Similar Compounds
Rhizochalinin is unique due to its two-headed structure, which distinguishes it from other sphingolipids. Similar compounds include:
Rhizochalin: Another two-headed sphingolipid with similar biological activities.
Isorhizochalin: A minor bipolar sphingolipid with a different stereochemistry
This compound B: A derivative containing a butoxy group.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.
Properties
Molecular Formula |
C28H58N2O3 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2,27-diamino-3,26-dihydroxyoctacosan-11-one |
InChI |
InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3 |
InChI Key |
YHQOIZYIMFAECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















